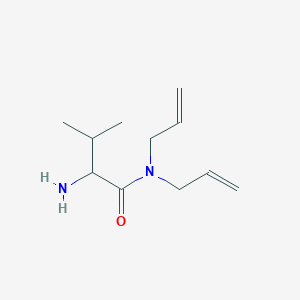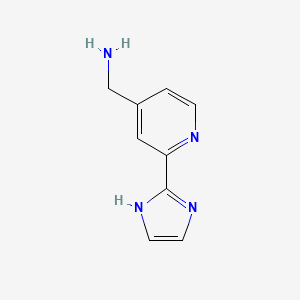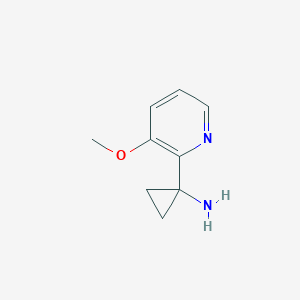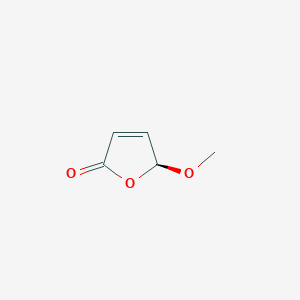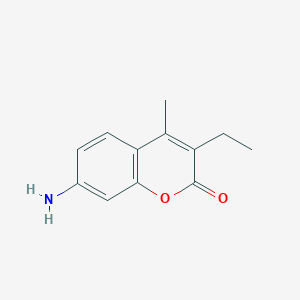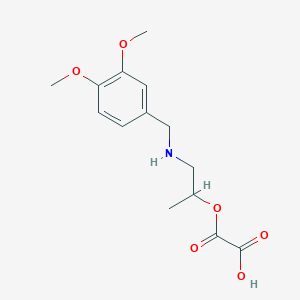
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is a complex organic compound characterized by its unique molecular structure This compound features a benzylamine moiety substituted with dimethoxy groups, linked to a propan-2-yl group, which is further connected to an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 3,4-dimethoxybenzylamine with an appropriate alkyl halide, followed by the introduction of the oxoacetic acid moiety through esterification or amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction times, and purification techniques, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid has found applications in several scientific research areas, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical reactions, modulating the activity of its targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: Shares the benzylamine moiety but lacks the oxoacetic acid group.
2-Oxoacetic acid: Contains the oxoacetic acid moiety but lacks the benzylamine and propan-2-yl groups.
N-(3,4-Dimethoxybenzyl)acetamide: Similar structure but with an acetamide group instead of the oxoacetic acid moiety.
Uniqueness
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzylamine and oxoacetic acid moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H19NO6 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methylamino]propan-2-yloxy]-2-oxoacetic acid |
InChI |
InChI=1S/C14H19NO6/c1-9(21-14(18)13(16)17)7-15-8-10-4-5-11(19-2)12(6-10)20-3/h4-6,9,15H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
VMAWKMIFFZFNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OC)OC)OC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
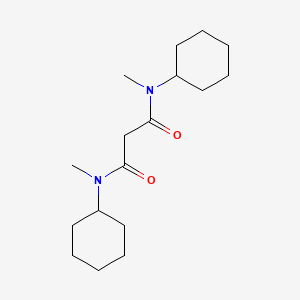
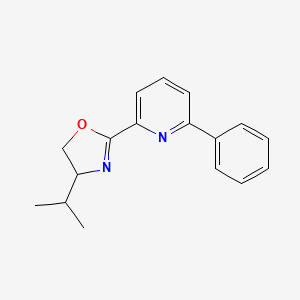

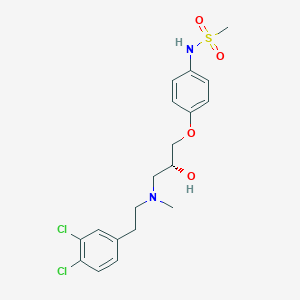
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
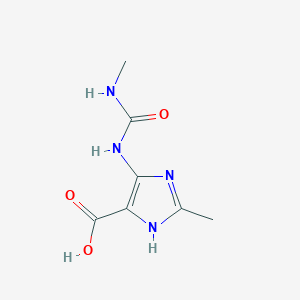
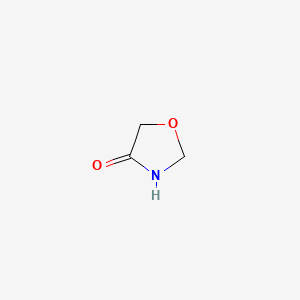
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
